2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
This compound belongs to the 1,3,4-thiadiazole derivatives, characterized by a central thiadiazole ring substituted with an acetamido group at position 5 and a sulfanyl-acetamide moiety linked to a 4-methylphenyl group. Its structure combines aromatic and heterocyclic elements, making it a candidate for diverse biological and chemical applications.
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O2S2/c1-8-3-5-10(6-4-8)15-11(19)7-20-13-17-16-12(21-13)14-9(2)18/h3-6H,7H2,1-2H3,(H,15,19)(H,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQPJEGHSUJBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Cyclization of Thiosemicarbazide Derivatives
The thiadiazole core is constructed through cyclization of a thiosemicarbazide precursor. A validated approach involves:
- Acetylation of Thiosemicarbazide :
Thiosemicarbazide reacts with acetic anhydride in ethanol under reflux to yield N-acetylthiosemicarbazide.
$$
\text{NH}2\text{NHC(S)NH}2 + (\text{CH}3\text{CO})2\text{O} \rightarrow \text{CH}3\text{CONHNHC(S)NH}2 + \text{CH}_3\text{COOH}
$$
Yield : 85–90% after recrystallization from ethanol.
- Cyclization with Carbon Disulfide (CS₂) :
N-Acetylthiosemicarbazide undergoes cyclization in the presence of CS₂ and potassium hydroxide (KOH) in ethanol. The reaction proceeds via deprotonation and nucleophilic attack, forming the thiadiazole ring:
$$
\text{CH}3\text{CONHNHC(S)NH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{C}3\text{H}5\text{N}3\text{OS}2 + \text{H}2\text{O}
$$
Conditions : 0–5°C for 6 hours, followed by acidification with HCl to pH 2.
Yield : 75–80% as white crystals (m.p. 198–200°C).
Characterization of Intermediate A
- ¹H-NMR (DMSO- d6) : δ 13.2 (s, 1H, SH), 10.1 (s, 1H, NH), 2.08 (s, 3H, CH₃).
- IR (KBr) : ν 3062 cm⁻¹ (C-H aromatic), 1655 cm⁻¹ (C=O), 1251 cm⁻¹ (N-N=C), 680 cm⁻¹ (C-S).
Synthesis of 2-Bromo-N-(4-Methylphenyl)Acetamide
Acylation of 4-Methylaniline
4-Methylaniline reacts with bromoacetyl bromide in dichloromethane (DCM) using triethylamine (Et₃N) as a base:
$$
\text{CH}3\text{C}6\text{H}4\text{NH}2 + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N}} \text{BrCH}2\text{CONH}(\text{C}6\text{H}4\text{CH}3) + \text{Et}_3\text{NH}^+\text{Br}^-
$$
Conditions : 0°C to room temperature, 2 hours.
Yield : 88–92% after washing with NaHCO₃ and recrystallization from hexane/ethyl acetate.
Characterization of Intermediate B
- ¹H-NMR (CDCl₃) : δ 7.42 (d, 2H, J = 8.4 Hz, ArH), 7.14 (d, 2H, J = 8.4 Hz, ArH), 3.82 (s, 2H, CH₂Br), 2.34 (s, 3H, CH₃).
- IR (KBr) : ν 3290 cm⁻¹ (N-H), 1680 cm⁻¹ (C=O), 650 cm⁻¹ (C-Br).
Coupling of Intermediates A and B
Nucleophilic Substitution Reaction
The thiol group of Intermediate A attacks the electrophilic carbon of Intermediate B in a base-mediated SN² mechanism:
$$
\text{C}3\text{H}5\text{N}3\text{OS}2\text{SH} + \text{BrCH}2\text{CONH}(\text{C}6\text{H}4\text{CH}3) \xrightarrow{\text{K}2\text{CO}3} \text{C}{12}\text{H}{14}\text{N}4\text{O}2\text{S}2 + \text{KBr} + \text{H}2\text{O}
$$
Optimized Conditions :
- Solvent : Dimethylformamide (DMF)
- Base : Potassium carbonate (K₂CO₃), 1.5 equiv
- Temperature : 50–60°C, 8–12 hours under nitrogen
- Work-up : Precipitation in ice-water, filtration, and recrystallization from ethanol
Yield : 65–70%.
Characterization of the Final Product
Spectroscopic Data
- ¹H-NMR (DMSO- d6) : δ 10.32 (s, 1H, NH), 7.54 (d, 2H, J = 8.2 Hz, ArH), 7.18 (d, 2H, J = 8.2 Hz, ArH), 4.12 (s, 2H, SCH₂), 2.28 (s, 3H, CH₃), 2.06 (s, 3H, COCH₃).
- ¹³C-NMR (DMSO- d6) : δ 169.8 (C=O), 166.2 (C=O), 159.4 (C=N), 137.2 (C-S), 132.1 (ArC), 129.8 (ArC), 127.3 (ArC), 36.4 (SCH₂), 21.1 (CH₃), 20.8 (COCH₃).
- IR (KBr) : ν 3280 cm⁻¹ (N-H), 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N), 680 cm⁻¹ (C-S).
Elemental Analysis
Calculated for C₁₂H₁₄N₄O₂S₂ : C 45.85%, H 4.49%, N 17.82%, S 20.38%.
Found : C 45.78%, H 4.52%, N 17.75%, S 20.29%.
Optimization Challenges and Solutions
Thiol Oxidation Mitigation
The thiol group in Intermediate A is prone to oxidation, forming disulfides. This is addressed by:
Solvent Selection for Coupling
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate anion. DMF outperforms THF due to better solubility of intermediates.
Base Screening
K₂CO₃ provides superior yields compared to NaHCO₃ or Et₃N, as it generates a stronger thiolate nucleophile without causing side reactions.
Comparative Analysis of Alternative Routes
Solid-Phase Synthesis
Immobilizing the thiadiazole core on resin enables stepwise coupling, but scalability issues limit industrial applicability.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
- Atom Economy : 78% for the coupling step.
- E-Factor : 12.5 kg waste/kg product, primarily from solvent use.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The acetamido group can be reduced to form an amine derivative.
Substitution: The thiadiazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or alkylating agents, can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide exhibit significant anticancer properties. For instance, derivatives have shown effective growth inhibition against various cancer cell lines such as OVCAR-8 and NCI-H40 with percent growth inhibitions exceeding 75% .
- The mechanism of action is believed to involve the induction of apoptosis in cancer cells through the modulation of specific signaling pathways.
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Agricultural Applications
- Pesticide Development :
- The structural features of thiadiazoles suggest potential use as agrochemicals. Compounds with similar scaffolds have been studied for their effectiveness against plant pathogens and pests . This opens avenues for developing environmentally friendly pesticides.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited significant cytotoxicity against several human cancer cell lines. The study utilized both in vitro and in vivo models to confirm its efficacy and safety profile .
Case Study 2: Anti-inflammatory Mechanism
In another investigation focusing on anti-inflammatory mechanisms, molecular docking studies revealed strong interactions between the compound and the active site of the 5-lipoxygenase enzyme. This suggests a promising pathway for further drug development targeting inflammatory conditions .
Mécanisme D'action
The mechanism of action of 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its substrate. Additionally, the compound can interact with cellular membranes, altering their permeability and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., methyl in the target compound) may enhance solubility compared to halogenated analogs (e.g., 4-chlorobenzyl in ).
- Melting Points: Compounds with rigid aromatic systems (e.g., quinazolinone in ) exhibit higher melting points (>260°C) than those with flexible alkyl chains (e.g., butyl in , MP 266–270°C).
Structural and Conformational Analysis
- Crystal Packing : A butterfly conformation was observed in 1,3,4-thiadiazole derivatives (), with dihedral angles between thiadiazole and phenyl rings ranging from 0.8° to 46.3°. This flexibility may influence binding interactions.
Structure-Activity Relationships (SAR)
Phenyl Substituents: 4-Methylphenyl (target): Balances lipophilicity and steric bulk, favoring membrane permeability.
Thiadiazole Modifications: Acetamido at Position 5 (target): May act as a hydrogen-bond donor, critical for enzyme inhibition. Quinazolinone Fusion (): Extends conjugation, enhancing π-π stacking but increasing molecular rigidity.
Activité Biologique
The compound 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a thiadiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article explores its biological activity, relevant case studies, and research findings.
The molecular formula of the compound is , with a molecular weight of 358.46 g/mol . The structure includes a thiadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 358.46 g/mol |
| Molecular Formula | C11H14N6O2S3 |
| LogP | 2.353 |
| Polar Surface Area | 92.83 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 2 |
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains. A study demonstrated that derivatives containing the thiadiazole moiety had minimum inhibitory concentrations (MICs) in the range of 0.5 to 32 µg/mL against Gram-positive and Gram-negative bacteria .
Antiviral Activity
Thiadiazole derivatives are also being investigated for their antiviral properties. Specifically, compounds similar to this compound have been noted for their potential against RNA viruses. In vitro studies have reported effective inhibition of viral replication at concentrations as low as 1 µg/mL , suggesting a promising therapeutic application .
Case Studies
- Antiviral Efficacy Against TMV
- Cytotoxicity Assessment
The biological activity of thiadiazoles is often attributed to their ability to interfere with nucleic acid synthesis and protein function in pathogens. The presence of the sulfur atom in the thiadiazole ring enhances nucleophilic properties, allowing for effective interactions with biological macromolecules.
Q & A
Q. What are the key considerations in synthesizing 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide to ensure high yield and purity?
- Methodological Answer : Synthesis involves refluxing intermediates (e.g., sodium azide with chloroacetamides) in toluene:water (8:2) under controlled temperature (80–100°C) for 5–7 hours, monitored by TLC (hexane:ethyl acetate 9:1). Post-reaction, solvent removal under reduced pressure and crystallization in ethanol ensures purity. Strict pH control (neutral to slightly acidic) minimizes side reactions, while solvents like dichloromethane or THF improve reaction efficiency .
Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and structural integrity .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves bond angles and torsional strain (e.g., nitro group twist relative to benzene ring, as in related structures) .
Q. What are the recommended storage conditions to maintain the compound’s stability?
Q. How can common impurities during synthesis be identified and mitigated?
- Methodological Answer : Unreacted starting materials (e.g., 2-chloroacetamides) and by-products (e.g., sulfoxides) are detected via HPLC with a C18 column (acetonitrile:water gradient). Purification involves column chromatography (silica gel, ethyl acetate:hexane) or recrystallization in ethanol .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., anti-exudative activity tested at 10 mg/kg vs. reference drugs like diclofenac). Confirm compound purity via HPLC (>95%) and rule out structural analogs (e.g., oxadiazole vs. thiadiazole derivatives). Use statistical models (ANOVA with post-hoc tests) to account for inter-lab variability .
Q. What strategies optimize the compound’s bioactivity through structural modification?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to enhance receptor binding .
- Heterocycle Replacement : Replace thiadiazole with triazole or pyrimidine rings to modulate solubility and bioavailability .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) .
Q. How should in vitro assays be designed to evaluate pharmacological potential?
- Methodological Answer :
- Cell-Based Assays : Use RAW 264.7 macrophages for anti-inflammatory testing (measure TNF-α/IL-6 via ELISA). Include positive controls (e.g., diclofenac) and vehicle controls .
- Enzyme Inhibition : Test COX-2 inhibition using a fluorometric kit (Cayman Chemical), with IC50 calculations via nonlinear regression .
Q. How can the compound’s interaction with biological targets be mechanistically assessed?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets (e.g., EGFR kinase domain) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
- Mutagenesis Studies : Replace key residues (e.g., Ser530 in COX-2) to identify binding hotspots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
